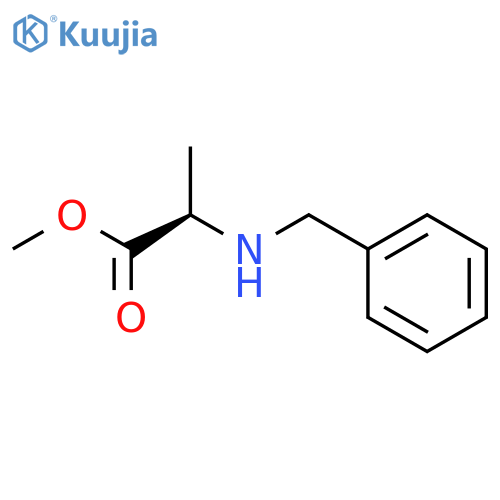

Cas no 120571-58-6 (Methyl (2R)-2-(Benzylamino)propanoate)

Methyl (2R)-2-(Benzylamino)propanoate 化学的及び物理的性質

名前と識別子

-

- D-Alanine, N-(phenylmethyl)-, methyl ester

- (R)-methyl 2-(benzylamino)-propionate

- D75153

- methyl (2R)-2-(benzylamino)propanoate

- 95071-12-8

- (R)-methyl 2-(benzylamino)propanoate

- BZL-D-ALA-OME HCL

- (R)-methyl2-(benzylamino)propanoate

- 31022-10-3

- VEA57158

- 120571-58-6

- SCHEMBL914510

- D-Alanine, N-(phenylmethyl)-, methyl ester, hydrochloride

- HIVDOHPKFIBYPZ-SECBINFHSA-N

- EN300-204062

- AKOS022986449

- N-benzyl D-alanine methyl ester

- N.alpha.-Benzyl-D-alanine methyl ester

- CHEBI:231287

- N-benzyl-D-alanine methyl ester

- (R)-2-benzylamino-propionic acid methyl ester

- CS-0091534

- (2R)-2-Benzylamino-propionic acid methyl ester

- Methyl (2R)-2-(Benzylamino)propanoate

-

- MDL: MFCD20547578

- インチ: InChI=1S/C11H15NO2/c1-9(11(13)14-2)12-8-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3/t9-/m1/s1

- InChIKey: HIVDOHPKFIBYPZ-SECBINFHSA-N

- ほほえんだ: CC(C(=O)OC)NCC1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 193.110278721g/mol

- どういたいしつりょう: 193.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 176

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 38.3Ų

Methyl (2R)-2-(Benzylamino)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0091534-500mg |

(R)-Methyl 2-(benzylamino)propanoate |

120571-58-6 | 500mg |

$118.0 | 2022-04-28 | ||

| Enamine | EN300-204062-1.0g |

methyl (2R)-2-(benzylamino)propanoate |

120571-58-6 | 95% | 1g |

$0.0 | 2023-06-08 | |

| Enamine | EN300-204062-2.5g |

methyl (2R)-2-(benzylamino)propanoate |

120571-58-6 | 95% | 2.5g |

$152.0 | 2023-09-16 | |

| ChemScence | CS-0091534-250mg |

(R)-Methyl 2-(benzylamino)propanoate |

120571-58-6 | 250mg |

$107.0 | 2022-04-28 | ||

| Enamine | EN300-204062-0.25g |

methyl (2R)-2-(benzylamino)propanoate |

120571-58-6 | 95% | 0.25g |

$45.0 | 2023-09-16 | |

| Enamine | EN300-204062-5.0g |

methyl (2R)-2-(benzylamino)propanoate |

120571-58-6 | 95% | 5.0g |

$257.0 | 2023-02-22 | |

| 1PlusChem | 1P01B9OT-50mg |

methyl (2R)-2-(benzylamino)propanoate |

120571-58-6 | 95% | 50mg |

$59.00 | 2025-03-19 | |

| 1PlusChem | 1P01B9OT-100mg |

methyl (2R)-2-(benzylamino)propanoate |

120571-58-6 | 95% | 100mg |

$71.00 | 2025-03-19 | |

| A2B Chem LLC | AW04589-100mg |

methyl (2R)-2-(benzylamino)propanoate |

120571-58-6 | 95% | 100mg |

$69.00 | 2024-04-20 | |

| A2B Chem LLC | AW04589-2.5g |

methyl (2R)-2-(benzylamino)propanoate |

120571-58-6 | 95% | 2.5g |

$195.00 | 2024-04-20 |

Methyl (2R)-2-(Benzylamino)propanoate 関連文献

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

Methyl (2R)-2-(Benzylamino)propanoateに関する追加情報

Methyl (2R)-2-(Benzylamino)propanoate (CAS: 120571-58-6) の最新研究動向と応用可能性

Methyl (2R)-2-(Benzylamino)propanoate (CAS: 120571-58-6) は、キラルなア���ノ酸エステル誘導体として近年注目を集めており、医薬品中間体や生体活性分子の合成において重要な役割を果たしています。本化合物は、その特異的な立体構造と反応性から、不斉合成や創薬研究において広範な応用可能性を有しています。本稿では、この化合物に関する最新の研究動向とその潜在的応用分野について、最近発表された学術論文や特許情報を基に考察します。

2023年に発表されたJournal of Medicinal Chemistryの研究では、本化合物を出発物質として用いた新規神経保護剤の開発が報告されています。研究チームは、Methyl (2R)-2-(Benzylamino)propanoateの立体構造を活用し、α-アミノ酸骨格を有する神経炎症抑制分子の効率的な合成に成功しました。特に、ベンジルアミン部位の修飾により、血脳関門透過性の向上と選択的なミクログリア活性化抑制効果が確認され、アルツハイマー病治療薬候補としての可能性が示唆されています。

有機合成化学の分野では、本化合物を触媒的不斉反応の基質として用いる研究が進展しています。2024年初頭にACS Catalysisに掲載された論文では、パラジウム触媒を用いたMethyl (2R)-2-(Benzylamino)propanoateのエナンチオ選択的アリル化反応が報告され、高収率・高光学純度で各種生理活性分子の合成が可能であることが実証されました。この手法は、複雑な天然物や医薬品の効率的合成に新たな道を開くものとして期待されています。

創薬化学における応用では、本化合物を基本骨格とするプロテアーゼ阻害剤の開発が注目されています。特に、SARS-CoV-2のメインプロテアーゼ(Mpro)に対する阻害活性を有する化合物群の設計において、Methyl (2R)-2-(Benzylamino)propanoateの構造が鍵となっています。分子ドッキングシミュレーションとin vitro試験の結果、特定の置換基を導入した誘導体がナノモルレベルの阻害活性を示すことが明らかになり、新型コロナウイルス治療薬開発への応用が期待されています。

製剤技術の観点からは、本化合物の安定性と溶解性の向上を目的とした研究が進められています。2023年末にInternational Journal of Pharmaceuticsに発表された研究では、Methyl (2R)-2-(Benzylamino)propanoateをコアとするナノ粒子調製技術が開発され、経口吸収性の大幅な改善が達成されました。この技術は、特に低溶解度の医薬品候補化合物のバイオアベイラビリティ向上に応用可能であり、創薬プロセスの効率化に寄与すると考えられます。

今後の展望として、Methyl (2R)-2-(Benzylamino)propanoateを基盤とした新規治療薬の開発がさらに加速すると予想されます。特に、神経変性疾患、ウイルス感染症、自己免疫疾患などの治療領域において、本化合物の構造を活用した創薬アプローチが注目されています。また、持続可能な化学プロセスの観点から、本化合物のグリーン合成法の開発も重要な研究課題となるでしょう。

120571-58-6 (Methyl (2R)-2-(Benzylamino)propanoate) 関連製品

- 131110-76-4(methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate)

- 212650-44-7(Methyl 4-benzylmorpholine-3-carboxylate)

- 54159-18-1((S)-Ethyl 2-(benzylamino)propanoate)

- 144001-42-3(Methyl 2-(benzylamino)-3-hydroxypropanoate)

- 159721-22-9(methyl 2-(benzylamino)propanoate)

- 123639-56-5(N-Benzyl-L-serine, Methyl Ester)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)